4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of pyridine, an aromatic heterocyclic organic compound, and is known for its unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride typically involves the reaction of pyridine derivatives with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is often produced in powder form and stored under specific conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethyl)pyridine
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C7H11ClN2O |
---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
4-(2-aminoethyl)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-3-1-6-2-4-9-7(10)5-6;/h2,4-5H,1,3,8H2,(H,9,10);1H |
InChI Key |
RJVBSNWCWCQEGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C=C1CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.